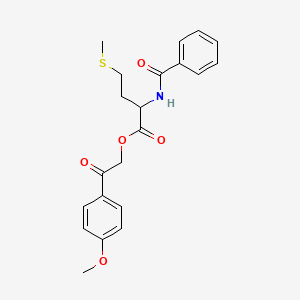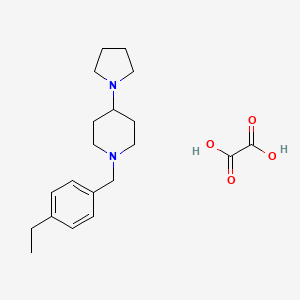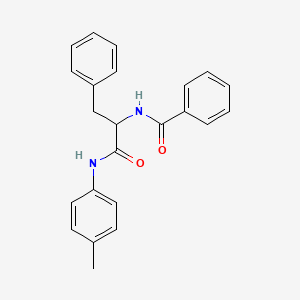![molecular formula C24H32Cl2N2O4 B3970295 1,1'-(1,4-piperazinediyl)bis[3-(2-chloro-4-methylphenoxy)-2-propanol]](/img/structure/B3970295.png)
1,1'-(1,4-piperazinediyl)bis[3-(2-chloro-4-methylphenoxy)-2-propanol]
説明
1,1'-(1,4-piperazinediyl)bis[3-(2-chloro-4-methylphenoxy)-2-propanol], commonly known as bisoprolol, is a beta-blocker medication that is used to treat high blood pressure, heart failure, and angina. Bisoprolol is a selective beta-1 receptor blocker, which means it blocks the effects of adrenaline on the heart, reducing heart rate and blood pressure.
作用機序
Bisoprolol works by blocking the effects of adrenaline on the heart. Adrenaline stimulates beta-1 receptors in the heart, which increases heart rate and blood pressure. By blocking these receptors, bisoprolol reduces heart rate and blood pressure, which helps to reduce the workload on the heart and improve its function.
Biochemical and Physiological Effects:
Bisoprolol has several physiological effects, including reducing heart rate, decreasing blood pressure, and improving cardiac output. It also has biochemical effects, such as reducing the levels of circulating catecholamines and renin-angiotensin-aldosterone system activity.
実験室実験の利点と制限
Bisoprolol has several advantages for lab experiments, including its well-established mechanism of action, its ability to selectively block beta-1 receptors, and its efficacy in treating a variety of cardiovascular conditions. However, bisoprolol also has some limitations, such as its potential to cause adverse effects such as bradycardia, hypotension, and bronchospasm.
将来の方向性
There are several future directions for research on bisoprolol, including investigating its potential use in the treatment of other conditions such as migraine headaches and atrial fibrillation, exploring its effects on the immune system, and developing new formulations or delivery methods to improve its efficacy and reduce adverse effects.
Conclusion:
Bisoprolol is a beta-blocker medication that has been extensively studied in clinical trials and has been found to be effective in the treatment of hypertension, heart failure, and angina. It works by blocking the effects of adrenaline on the heart, reducing heart rate and blood pressure. Bisoprolol has several advantages for lab experiments, including its well-established mechanism of action and its efficacy in treating cardiovascular conditions. However, it also has some limitations, such as its potential to cause adverse effects. There are several future directions for research on bisoprolol, including investigating its potential use in the treatment of other conditions and developing new formulations or delivery methods to improve its efficacy and reduce adverse effects.
科学的研究の応用
Bisoprolol has been extensively studied in clinical trials and has been found to be effective in the treatment of hypertension, heart failure, and angina. It has also been studied in the treatment of other conditions such as atrial fibrillation and migraine headaches. Bisoprolol has been shown to reduce mortality and hospitalization rates in patients with heart failure and to improve exercise tolerance in patients with angina.
特性
IUPAC Name |
1-(2-chloro-4-methylphenoxy)-3-[4-[3-(2-chloro-4-methylphenoxy)-2-hydroxypropyl]piperazin-1-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32Cl2N2O4/c1-17-3-5-23(21(25)11-17)31-15-19(29)13-27-7-9-28(10-8-27)14-20(30)16-32-24-6-4-18(2)12-22(24)26/h3-6,11-12,19-20,29-30H,7-10,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIFHZHPFBNDDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(CN2CCN(CC2)CC(COC3=C(C=C(C=C3)C)Cl)O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-(3-chlorobenzoyl)-4-piperidinyl]azepane trifluoroacetate](/img/structure/B3970221.png)

![2-[1-(4-phenylcyclohexyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate](/img/structure/B3970230.png)

![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B3970254.png)
![1-(diphenylmethyl)-4-[(4-ethylphenoxy)acetyl]piperazine](/img/structure/B3970255.png)
![ethyl 2-{1-[bis(acetyloxy)methyl]-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl}benzoate](/img/structure/B3970271.png)
![N,N-bis(2-ethoxyethyl)-2-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B3970273.png)


![6-(3-bromobenzylidene)-5-imino-2-isobutyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3970297.png)
![N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B3970302.png)
![methyl 2-(methoxymethyl)-5-{[(3-nitrophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B3970304.png)
![3-[(2,6-dimethyl-4-morpholinyl)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B3970307.png)